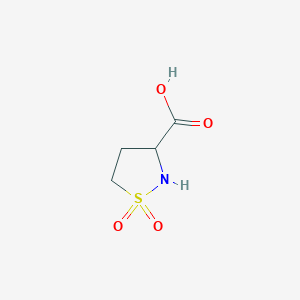

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMPIUWDWKULKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146957-01-8 | |

| Record name | 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid

Introduction

Significance and Potential Applications

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a cyclic sulfonamide derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. As a constrained analog of the amino acid cysteine, it serves as a valuable scaffold for designing peptidomimetics and probes for studying biological systems. The incorporation of the sulfone moiety within the thiazolidine ring imparts unique physicochemical properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can influence molecular recognition and pharmacokinetic profiles. These characteristics make it a compelling bioisostere for carboxylic acids in drug design.[1][2] The stereochemistry at the C3 position, typically derived from natural amino acids, allows for the synthesis of chiral molecules that can interact specifically with biological targets.[3]

Chemical Structure and Properties Overview

The core structure of this compound is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carboxylic acid group at the 3-position. The sulfur atom is in its highest oxidation state, forming a sulfone (SO₂). This structure is also referred to as a γ-sultam-3-carboxylic acid.[2]

Caption: Chemical structure of this compound.

Scope of the Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development. The guide details two primary synthetic routes with step-by-step protocols, discusses purification strategies, and provides an in-depth analysis of the characterization techniques required to confirm the structure and purity of the final compound. Safety and handling information are also included.

Synthetic Pathways

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound can be approached through two main strategies. The first involves the initial formation of the thiazolidine ring followed by oxidation of the sulfide to a sulfone. The second strategy relies on the intramolecular cyclization of a pre-functionalized sulfonamide precursor. The choice of strategy may depend on the availability of starting materials, desired scale, and stereochemical considerations.

Caption: Retrosynthetic analysis of this compound.

Method 1: Cyclization followed by Oxidation

This is a straightforward and common method that utilizes readily available starting materials.

The initial step involves the condensation of L-cysteine with an aldehyde, typically formaldehyde, to form the thiazolidine ring. This reaction proceeds readily in an aqueous or alcoholic medium.[4][5]

Caption: Synthesis of L-Thiazolidine-4-carboxylic acid.

Experimental Protocol:

-

To a solution of L-cysteine hydrochloride (1 equivalent) in deionized water, add sodium acetate (1 equivalent).

-

Add an aqueous solution of formaldehyde (1.1 equivalents) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture for 24 hours.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with ethanol.

-

Dry the product under vacuum to yield L-thiazolidine-4-carboxylic acid.

The sulfide in the thiazolidine ring is oxidized to a sulfone using a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), potassium peroxymonosulfate (Oxone®), or hydrogen peroxide with a catalyst.[6] The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Caption: Oxidation of L-Thiazolidine-4-carboxylic acid to the corresponding sulfone.

Experimental Protocol:

-

Dissolve L-thiazolidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add the oxidizing agent (e.g., m-CPBA, 2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Method 2: Intramolecular Cyclization of a Sulfonamide Precursor

This method involves the formation of a linear sulfonamide which then undergoes an intramolecular cyclization to form the desired five-membered ring.[2]

An α-amino acid ester hydrochloride is reacted with (2-chloroethyl)sulfonyl chloride to yield the corresponding vinylsulfonamide in a one-pot reaction.[2]

The vinylsulfonamide is then treated with a strong base, such as sodium hydride, to facilitate an intramolecular carbo-Michael addition, leading to the formation of the 1,1-dioxo-1,2-thiazolidine ring.[2] Subsequent hydrolysis of the ester yields the carboxylic acid.

Caption: Synthesis via intramolecular cyclization of a vinylsulfonamide precursor.

Experimental Protocol:

-

To a solution of the α-amino acid ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 2.2 equivalents).

-

Add (2-chloroethyl)sulfonyl chloride (1.1 equivalents) dropwise and allow the reaction to proceed for several hours.

-

Work up the reaction to isolate the vinylsulfonamide intermediate.

-

Dissolve the vinylsulfonamide in an anhydrous solvent (e.g., THF) and add a strong base (e.g., NaH, 1.2 equivalents) at 0 °C.

-

Stir the reaction until cyclization is complete (monitored by TLC).

-

Quench the reaction carefully with water and extract the cyclized ester.

-

Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to obtain the final carboxylic acid.

Purification and Isolation Strategies

The final product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol). If necessary, column chromatography on silica gel can be employed, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid.

In-Depth Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₄S | [7][8] |

| Molecular Weight | 165.17 g/mol | [7][8] |

| Appearance | White to off-white solid | Assumed |

| Melting Point | Data not available | |

| pKa | ~5-6 (estimated for similar structures) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazolidine ring and the carboxylic acid proton. The two methylene groups will likely appear as complex multiplets due to diastereotopicity and coupling to each other and the C3 proton. The C3 proton will be a multiplet, and the NH proton will be a broad singlet. The carboxylic acid proton will also be a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the two methylene carbons, the methine carbon at C3, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[9][10][11]

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad due to hydrogen bonding |

| C=O (Carboxylic Acid) | 1710-1760 | Strong, sharp |

| S=O (Sulfone) | 1300-1350 and 1120-1160 | Two strong bands (asymmetric and symmetric stretching) |

| N-H | ~3300 | Moderate, may be obscured by O-H |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For ESI-MS, the expected ions would be [M+H]⁺ at m/z 166.0170 and [M-H]⁻ at m/z 164.0023.

-

Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (CO₂H) or cleavage of the heterocyclic ring.[12]

Summary of Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Multiplets for CH₂ and CH protons, broad singlet for NH, broad singlet for COOH. |

| ¹³C NMR | Signals for two CH₂, one CH, and one C=O. |

| IR (cm⁻¹) | Broad O-H (2500-3300), sharp C=O (~1710), two strong S=O (~1320, ~1140). |

| MS (ESI) | [M+H]⁺ at m/z ~166, [M-H]⁻ at m/z ~164. |

Safety and Handling

Hazard Identification

Based on available data for the compound and its isomers, the following hazards are noted:[7][8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Waste Disposal

Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This guide has outlined robust and reproducible methods for the synthesis and characterization of this compound. The synthetic strategies presented offer flexibility for researchers based on available resources and desired scale. The detailed characterization protocols provide a clear framework for verifying the identity and purity of the final product. As a constrained amino acid analog, this compound holds promise for applications in medicinal chemistry, particularly in the development of novel therapeutics where specific conformational rigidity and polarity are desired. Future research may focus on the derivatization of this scaffold to explore its potential as a lead compound in various disease areas.

References

- 1. Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. (3S)-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid | C4H7NO4S | CID 381193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C4H7NO4S | CID 495758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid: Synthesis, Characterization, and Scientific Context

Introduction: Unveiling a Constrained Amino Acid Analogue

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and unique electronic properties is paramount. 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a constrained analog of the amino acid proline, emerges as a compound of significant interest. This molecule, belonging to the class of γ-sultams, replaces the γ-methylene group of proline with a sulfonyl group. This substitution not only imparts a rigidified cyclic structure but also introduces a sulfonamide moiety, a well-established pharmacophore.[1] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the analytical methodologies required for the robust characterization of this intriguing molecule, aimed at researchers and professionals in drug discovery and development.

PART 1: Core Physicochemical and Structural Attributes

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be derived from computational models and comparison to analogous structures.

Chemical Identity and Computed Properties

A summary of the key identifiers and computationally predicted physicochemical properties for this compound is presented in Table 1. These values are primarily sourced from the PubChem database and provide a foundational understanding of the molecule's characteristics.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₄H₇NO₄S | PubChem[2] |

| Molecular Weight | 165.17 g/mol | PubChem[2] |

| CAS Number | 1146957-01-8 | Guidechem[3] |

| Canonical SMILES | C1CS(=O)(=O)NC1C(=O)O | PubChem[2] |

| InChIKey | CKMPIUWDWKULKJ-UHFFFAOYSA-N | PubChem[2] |

| Appearance | White to Yellow Solid (Predicted) | Guidechem[3] |

| pKa (Predicted) | 2.95 ± 0.20 | Guidechem[3] |

| XLogP3 (Predicted) | -0.9 | PubChem[2] |

PART 2: Synthetic Strategy and Elucidation Workflow

The synthesis and characterization of novel compounds are the cornerstones of chemical research. This section outlines a viable synthetic pathway for this compound based on established methodologies for similar structures, followed by a detailed workflow for its comprehensive analytical characterization.

Proposed Synthesis: An Intramolecular Carbo-Michael Approach

A practical and efficient synthesis of the target compound can be envisioned starting from commercially available α-amino acid esters. The strategy hinges on the formation of a vinyl sulfonamide intermediate, followed by a base-mediated intramolecular carbo-Michael cyclization.[1] This approach is advantageous due to the accessibility of starting materials and the robustness of the chemical transformations.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthetic Protocol:

-

Sulfonylation: An α-amino acid ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a base (e.g., triethylamine) to liberate the free amine. (2-chloroethyl)sulfonyl chloride is then added, leading to the formation of the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The vinyl sulfonamide intermediate is then subjected to a base-mediated intramolecular carbo-Michael reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is typically employed to facilitate the cyclization, affording the alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate.[1]

-

Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions, for example, by refluxing with aqueous hydrochloric acid or by treatment with lithium hydroxide followed by acidic workup.

Comprehensive Analytical Characterization Workflow

The definitive characterization of a newly synthesized compound is crucial to establish its identity, purity, and structure. The following workflow outlines the key analytical techniques that should be employed.

Caption: A systematic workflow for the analytical characterization of a new chemical entity.

PART 3: Experimental Protocols for Physicochemical Characterization

This section provides detailed, self-validating experimental protocols for the key analytical techniques required to characterize this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any impurities based on their differential partitioning between a stationary and a mobile phase.[4]

Protocol:

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable diluent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is recommended for analyzing new compounds. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm) is advisable as the chromophore of the compound may not be known.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.[5]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity. Expected signals would include those for the CH, CH₂, and NH protons of the thiazolidine ring and the OH of the carboxylic acid.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum to identify the number of different types of carbon atoms. Expected signals would include the carbonyl carbon, and the carbons of the thiazolidine ring.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Perform 2D NMR experiments to establish the connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations) to definitively assign the structure.

-

Functional Group Identification by Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[6]

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Key expected vibrational bands include:

Molecular Weight Verification by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[7]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Interpretation: In positive ion mode, expect to observe the [M+H]⁺ ion. In negative ion mode, the [M-H]⁻ ion should be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Crystal Structure Determination by X-ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[8]

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

PART 4: Potential Biological Significance and Future Directions

The thiazolidine scaffold and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] Specifically, cyclic sulfones and sulfonamides are recognized as important pharmacophores in various therapeutic areas. For instance, certain thiazolidine-2-one 1,1-dioxides have been investigated as inhibitors of bacterial enzymes.[11]

The rigidified structure of this compound, as a constrained proline analog, makes it a compelling candidate for incorporation into peptides to induce specific secondary structures or to act as a mimic of peptide turns. Its potential as an enzyme inhibitor, particularly for proteases or other enzymes that recognize proline, warrants investigation.

Future research should focus on the synthesis and thorough experimental characterization of this molecule. Once its physicochemical properties are well-defined, its biological activity can be systematically explored in relevant enzymatic and cellular assays. The development of derivatives through substitution on the thiazolidine ring could further expand its potential as a valuable scaffold in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. (3S)-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid | C4H7NO4S | CID 381193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of thiazolidine-2-one 1,1-dioxide as inhibitors of Escherichia coli beta-ketoacyl-ACP-synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 1,1-dioxo-1,2-thiazolidine-3-carboxylic Acid

This guide provides a comprehensive framework for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SCXRD). While a public crystal structure for this specific molecule is not available as of the date of this publication, this document outlines the complete, field-proven workflow required to determine and analyze its three-dimensional atomic arrangement. This process is critical for understanding its physicochemical properties, informing drug design, and ensuring intellectual property claims.

Introduction: The Significance of Structural Elucidation

This compound, a cyclic sulfonamide (γ-sultam) analog of pyroglutamic acid, is a molecule of significant interest in medicinal chemistry.[1] Its rigid, five-membered ring structure combined with a carboxylic acid moiety presents key pharmacophoric features. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of such molecules, providing unequivocal proof of stereochemistry, conformation, and the intricate network of intermolecular interactions that govern its solid-state behavior.[2][3] This guide serves as a detailed protocol for researchers and drug development professionals to conduct a thorough crystal structure analysis.

Synthesis and Material Preparation

The foundational step is the synthesis of high-purity material. Several synthetic routes are available for thiazolidine derivatives. A common and effective approach involves the cyclization of a precursor derived from an amino acid.[1]

Protocol 1: Synthesis via Intramolecular Carbo-Michael Reaction

A plausible synthetic route involves the sulfinylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, followed by an intramolecular carbo-Michael reaction.[1]

Step-by-Step Synthesis:

-

Sulfonylation: React an appropriate α-amino acid ester hydrochloride with (2-chloroethyl)sulfonyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate.

-

Cyclization: Induce intramolecular carbo-Michael addition using a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This step forms the 1,1-dioxo-1,2-thiazolidine ring.

-

Hydrolysis: Perform acidic or basic hydrolysis of the resulting ester to yield the target this compound.

-

Purification: Purify the final product using recrystallization or column chromatography to achieve >99% purity, which is crucial for successful crystallization.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The presence of both a hydrogen-bond donor (N-H), hydrogen-bond acceptors (S=O, C=O), and a carboxylic acid group suggests a high propensity for forming strong intermolecular interactions.

Experimental Crystallization Techniques

Several methods should be attempted in parallel to identify optimal crystallization conditions.[4]

Table 1: Recommended Crystallization Techniques

| Technique | Description | Solvents to Screen |

| Slow Evaporation | The compound is dissolved in a solvent or solvent mixture in which it is moderately soluble. The solvent is allowed to evaporate slowly at a constant temperature. | Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Acetone/Water mixtures |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a "weaker" solvent (an anti-solvent) in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Inner Vial (Solvent): DMSO, DMF. Outer Jar (Anti-solvent): Diethyl Ether, Hexane, Toluene. |

| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. | Isopropanol, Ethanol, Water |

| Reaction Crystallization | If the final hydrolysis step can be performed under controlled conditions, it may be possible to crystallize the product directly from the reaction mixture as it forms.[4] | Dependant on reaction solvent; typically aqueous mixtures. |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the gold standard for molecular structure determination.[3] The workflow involves data collection, structure solution, and refinement.

Workflow for SCXRD Analysis

Caption: The standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step SCXRD Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector. The crystal is cooled (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. These intensities are then scaled and merged to produce a unique dataset.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.

-

Structure Refinement: An atomic model is built and refined against the experimental data using a least-squares algorithm. Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structural model is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. The analysis should focus on intramolecular geometry and intermolecular interactions.

Intramolecular Features (Predicted)

Based on related thiazolidine structures, the following features are anticipated.[2][5][6]

Table 2: Predicted Key Geometric Parameters

| Parameter | Expected Value/Conformation | Rationale |

| Thiazolidine Ring Conformation | Envelope or twist conformation | Five-membered rings are typically non-planar to relieve steric strain. |

| S-O Bond Lengths | ~1.43 - 1.45 Å | Typical for a sulfone group. |

| N-S Bond Length | ~1.65 - 1.68 Å | Standard for a sulfonamide. |

| Carboxylic Acid Torsion | The orientation relative to the ring will determine steric and electronic effects. | This is a key flexible parameter influencing packing. |

Intermolecular Interactions and Supramolecular Chemistry

The key to the solid-state architecture lies in the hydrogen bonding network.

Caption: Predicted hydrogen bonding interactions for the title compound.

Analysis Points:

-

Carboxylic Acid Dimer: The most probable and stabilizing interaction is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This is a highly robust and common motif in crystal engineering.

-

Sulfonamide Interactions: The N-H donor can interact with the highly polar sulfone (S=O) oxygen atoms or the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. These interactions will likely link the primary dimers into extended chains or sheets.

-

Hirshfeld Surface Analysis: To quantify the intermolecular contacts, a Hirshfeld surface analysis should be performed.[5] This technique maps the close contacts on the molecular surface, providing percentages for different types of interactions (e.g., H···O, H···H) and highlighting the most significant packing forces.[7]

Conclusion and Broader Impact

Executing the protocols detailed in this guide will yield a definitive, high-resolution crystal structure of this compound. This empirical data is invaluable for:

-

Computational Modeling: Providing a ground-truth conformation for DFT calculations and molecular dynamics simulations.

-

Drug Development: Understanding the molecule's shape, polarity, and hydrogen bonding potential to guide the design of derivatives with improved binding affinity to biological targets.

-

Polymorph Screening: Serving as the reference structure in studies to identify and characterize different crystalline forms, which have critical implications for drug stability and bioavailability.

This structural knowledge moves the molecule from a two-dimensional representation to a three-dimensional reality, unlocking a deeper understanding of its chemical behavior and potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. novapublishers.com [novapublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 6. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

biological activity of 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid derivatives

An In-Depth Technical Guide: The Biological Activity of 1,1-Dioxo-1,2-Thiazolidine-3-Carboxylic Acid Derivatives and Their Pharmacological Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on the specific class of this compound derivatives, also known as γ-sultam-3-carboxylic acids, which are sulfonamide-containing bioisosteres of pyroglutamic acid.[1] Given the specialized nature of this subclass, this whitepaper extends its analysis to the broader, extensively studied family of thiazolidinone and thiazolidinedione analogs. By examining the synthesis, mechanisms of action, and structure-activity relationships across these related structures, we provide a comprehensive overview of their significant potential in antimicrobial, anti-inflammatory, and anticancer applications. This document serves as a technical resource, consolidating experimental data, validated protocols, and mechanistic insights to guide future research and development in this promising area of pharmacology.

Introduction: The Thiazolidine Scaffold and its 1,1-Dioxo Derivatives

Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the thiazolidine nucleus, a five-membered ring containing sulfur and nitrogen, has garnered immense interest.[2][3] Its structural versatility allows for substitutions at multiple positions, leading to a diverse library of derivatives with activities ranging from antidiabetic (e.g., Pioglitazone) to antimicrobial and anticancer agents.[2][4][5]

The specific focus of this guide, the This compound scaffold (a cyclic sulfonamide or "sultam"), represents a unique subset. The oxidation of the sulfur atom to a sulfone (SO₂) dramatically alters the electronic and conformational properties of the ring, influencing its binding capabilities and metabolic stability. These compounds are recognized as conformationally constrained analogs of β- or γ-amino acids and serve as valuable templates in drug design.[1]

Due to the vast body of research on structurally similar analogs, this guide will first detail the synthesis of the core 1,1-dioxo scaffold and then explore the rich biological data from the closely related and pharmacologically potent thiazolidin-4-one and thiazolidine-2,4-dione derivatives. This comparative approach provides critical insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this entire class of compounds.

Synthesis Strategies

The synthesis of these scaffolds is crucial for generating derivatives for biological screening. The methodologies employed are well-established, allowing for the creation of diverse chemical libraries.

Synthesis of the Core 1,1-Dioxo-1,2-Thiazolidine-3-Carboxylate Scaffold

A key strategy for synthesizing the γ-sultam core involves an intramolecular carbo-Michael addition. This approach provides an efficient route to these sp³-enriched, useful molecules.[1]

Experimental Protocol: Intramolecular Carbo-Michael Addition [1]

-

Sulfonylation: α-Amino acid ester hydrochlorides are sulfonylated with (2-chloroethyl)sulfonyl chloride in a one-pot reaction to yield alkyl 2-((vinylsulfonyl)amino)carboxylates.

-

Causality: This step introduces the vinyl sulfonamide group, which is the precursor for the cyclization. The use of a one-pot method improves efficiency and yield.

-

-

Alkylation (for NH-unsubstituted sulfonamides): The resulting vinyl sulfonamides with a free SO₂NH group are alkylated using reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl).

-

Causality: Alkylation of the sulfonamide nitrogen is necessary to facilitate the subsequent base-mediated cyclization. The MOM group also serves as a protecting group that can be cleaved later.

-

-

Cyclization: Vinyl sulfonamides derived from N-monosubstituted amino acid esters, or those alkylated in the previous step, are treated with a base such as sodium hydride (NaH). This promotes an intramolecular carbo-Michael reaction, affording the target alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylates.

-

Causality: The strong base (NaH) deprotonates the carbon alpha to the ester, creating a nucleophile that attacks the electron-deficient β-carbon of the vinyl group, leading to ring closure.

-

-

Deprotection (if applicable): For MOM-protected compounds, an acid-promoted cleavage step is performed to yield the final NH-unsubstituted target compounds.

Workflow Diagram: Synthesis of the γ-Sultam Core

Caption: Synthesis workflow for 1,1-dioxo-1,2-thiazolidine-3-carboxylates.

General Synthesis of 5-Arylidene-Thiazolidine-2,4-dione Analogs

A widely used method for synthesizing biologically active thiazolidinedione derivatives is the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation [4][6]

-

Reaction Setup: Thiazolidine-2,4-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) are dissolved in ethanol.

-

Catalysis: A catalytic amount of piperidine is added to the solution.

-

Causality: Piperidine acts as a base catalyst, deprotonating the active methylene group at position 5 of the thiazolidine-2,4-dione ring, which then acts as a nucleophile.

-

-

Condensation: The reaction mixture is refluxed for 24 hours.

-

Isolation: The mixture is poured into water and acidified (e.g., with acetic acid) to precipitate the 5-arylidene-thiazolidine-2,4-dione product, which is then collected by filtration.

Key Biological Activities

Derivatives of the thiazolidine scaffold exhibit a remarkable range of pharmacological effects. The following sections detail their most significant activities, supported by mechanistic insights and quantitative data.

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives have emerged as potent antimicrobial agents, showing efficacy against a wide spectrum of bacteria and fungi, including drug-resistant strains.[5][7]

Mechanism of Action: The antimicrobial action is often multifactorial. Docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes. Two probable targets include:

-

E. coli MurB: An enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5]

-

Fungal CYP51 (Lanosterol 14α-demethylase): Inhibition of this enzyme disrupts ergosterol production, which is vital for the integrity of the fungal cell membrane.[5]

-

WalKR Two-Component System: In S. aureus, the WalKR system is an essential regulator of cell wall metabolism and biofilm formation, making it an attractive drug target.[7]

Quantitative Data: Antimicrobial Potency

| Compound Class | Target Organism | Activity Metric | Value Range | Reference |

| 2,3-Diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative | MIC | 0.008–0.24 mg/mL | [5] |

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | MIC | 2–16 µg/mL | [6] |

| Thiazolidinone Derivative (TD-H2-A) | S. aureus (including MRSA) | MIC | 6.3–25.0 µg/mL | [7] |

Structure-Activity Relationship (SAR):

-

Substitutions at the N-3 position of the thiazolidinedione ring are crucial for conferring antimicrobial properties.[4]

-

The presence of halogen groups (e.g., chloro, bromo) on the aromatic moiety attached at position 5 often enhances antifungal activity against isolates like C. albicans.[4]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiazolidinone derivatives have shown significant promise as anti-inflammatory agents, primarily by targeting the cyclooxygenase (COX) enzymes.[8][9]

Mechanism of Action: COX Inhibition

Inflammation is mediated by prostanoids, which are synthesized by COX enzymes. There are two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible at sites of inflammation).[8] Many traditional NSAIDs inhibit both, leading to gastrointestinal side effects. The therapeutic advantage of many thiazolidinone derivatives lies in their selective inhibition of COX-2 .[8][10] This selectivity reduces the risk of ulcerogenic activity associated with COX-1 inhibition.[8]

Signaling Pathway: COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action via selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [8][11]

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Grouping: Wistar rats are divided into control, standard (e.g., Nimesulide), and test groups.

-

Compound Administration: The test compounds (e.g., 50-100 mg/kg) or vehicle are administered orally.

-

Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the rat's hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., every hour for 3-4 hours) post-carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

-

Trustworthiness: The inclusion of a standard drug like nimesulide provides a benchmark for activity, validating the experimental results.

-

SAR:

-

A sulfonamide group appears to be important for anti-inflammatory activity.[8]

-

The presence of a 4-hydroxy group on a phenyl ring attached to the scaffold can lead to more selective and potent inhibition of COX-2.[10]

-

Substitution at the R, R1, and R2 positions of the aromatic ring with groups like Cl, OCH₃, NO₂, and OH can result in increased activity.[8]

Anticancer Activity

The thiazolidine scaffold is a key component in the development of novel anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: The anticancer effects are diverse and target critical pathways in cancer progression:

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases involved in angiogenesis and cell signaling. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a crucial target; its inhibition blocks the formation of new blood vessels required for tumor growth.[12]

-

Apoptosis Induction: Certain derivatives can trigger programmed cell death (apoptosis). One study showed that a thiazolidinone-triazole hybrid induces apoptosis through the activation of effector caspases-3 and -7 .[13]

-

Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, preventing cancer cell division. One VEGFR-2 inhibitor was found to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells.[12]

Quantitative Data: In Vitro Cytotoxicity (IC₅₀ Values)

| Compound Class | Cell Line | Target | IC₅₀ Value | Reference |

| 2,4-Dioxothiazolidine Derivative | MCF-7 (Breast) | VEGFR-2 | 1.21 µM | [12] |

| 2,4-Dioxothiazolidine Derivative | HepG2 (Liver) | VEGFR-2 | 2.04 µM | [12] |

| 2,4-Dioxothiazolidine Derivative | - | VEGFR-2 Enzyme | 0.079 µM | [12] |

| Thiazolidinone-Indolin-2-one Analog | MCF-7 (Breast) | - | 40 µM | [14] |

| Thiazolidin-4-one Derivative | K562 (Leukemia) | - | 7.90 µM | [15] |

Experimental Protocol: MTT Assay for Cell Viability [12][16]

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). A positive control (e.g., Doxorubicin) and a vehicle control (DMSO) are included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Causality: In metabolically active (living) cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

-

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Workflow Diagram: MTT Assay

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The this compound scaffold and its more broadly studied thiazolidinone analogs represent a highly versatile and pharmacologically significant class of compounds. The extensive research into their antimicrobial, anti-inflammatory, and anticancer properties underscores their potential as lead structures in drug discovery.

The key to their success lies in the tunability of the core structure. Minor modifications to the substituents on the aromatic rings or the thiazolidine nitrogen can dramatically alter biological activity and target selectivity. The demonstrated efficacy in inhibiting key enzymes like COX-2, VEGFR-2, and bacterial MurB provides a solid mechanistic foundation for further development.

Future research should focus on:

-

Synthesizing and screening more derivatives of the specific 1,1-dioxo (sultam) core to better understand how the sulfone group modulates activity compared to the more common ketone group.

-

Optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADMET properties).

-

Exploring novel mechanisms of action , as the structural diversity of this scaffold suggests it may interact with a wide array of biological targets.

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of these remarkable heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]

- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacophorejournal.com [pharmacophorejournal.com]

Introduction: The Emergence of a Constrained Sulfonamide Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic Acid: A Bioisostere of Pyroglutamic Acid

This compound, a cyclic sulfonamide also known as a γ-sultam-3-carboxylic acid, represents a fascinating scaffold in modern medicinal chemistry. Its significance lies in its role as a bioisostere of pyroglutamic acid (pGlu), a constrained cyclic amino acid found in various biologically active peptides.[1] The replacement of the lactam ring in pyroglutamic acid with a sultam ring introduces significant changes in the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, while aiming to retain the key spatial arrangement of the pharmacophoric elements. This guide provides a comprehensive overview of the synthetic strategies developed for this important heterocyclic compound, with a focus on the underlying chemical principles and experimental considerations crucial for researchers in drug discovery and development.

The synthesis of bioactive sulfonamides derived from amino acids has become a significant area of research due to their diverse pharmacological activities.[2] Amino acids provide a chiral pool of starting materials, allowing for the stereocontrolled synthesis of complex molecules.[2] The incorporation of a sulfonamide group can enhance the pharmacological profile of a molecule, including improving potency and bioavailability.[3] The rigid, five-membered ring structure of this compound offers a conformationally restricted backbone that can be valuable in designing selective ligands for various biological targets.

Synthetic Evolution: From Linear Precursors to Cyclized Scaffolds

A key strategy is the intramolecular carbo-Michael addition of a vinyl sulfonamide precursor. This approach offers a convergent and cost-effective pathway to the desired γ-sultam core.[1] The general synthetic workflow can be conceptualized as follows:

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol: Intramolecular Carbo-Michael Addition Approach

The following protocol is a detailed, step-by-step methodology based on the efficient synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid ester hydrochlorides.[1]

Part 1: Synthesis of Alkyl 2-((vinylsulfonyl)amino)carboxylates

This initial step involves the formation of the key vinyl sulfonamide intermediate through a one-pot sulfonylation and elimination reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of the starting α-amino acid ester hydrochloride (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Sulfonylation: Slowly add a solution of (2-chloroethyl)sulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

-

In situ Elimination: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography, TLC). The excess base facilitates the in situ elimination of HCl from the initially formed 2-chloroethylsulfonamide to generate the vinylsulfonamide.

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure alkyl 2-((vinylsulfonyl)amino)carboxylate.

Part 2: Intramolecular Carbo-Michael Cyclization

The crucial ring-forming step is achieved through a base-mediated intramolecular carbo-Michael addition. For vinyl sulfonamides with a free N-H, a protection/alkylation step may be necessary prior to cyclization to prevent side reactions. However, for N-monosubstituted and cyclic amino acid-derived vinyl sulfonamides, direct cyclization is often feasible.[1]

Experimental Protocol (for N-monosubstituted and cyclic amino acid esters):

-

Reaction Setup: Dissolve the alkyl 2-((vinylsulfonyl)amino)carboxylate (1 equivalent) in a dry aprotic solvent like THF or dimethylformamide (DMF) under an inert atmosphere.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) (1.2 equivalents), portion-wise to the solution at 0 °C.

-

Cyclization: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate can be purified by column chromatography.

Part 3: Final Deprotection

The final step is the hydrolysis of the ester to yield the target carboxylic acid. If a protecting group was installed on the nitrogen, it would also be removed in this or a subsequent step.

Experimental Protocol (Ester Hydrolysis):

-

Saponification: Dissolve the purified alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate in a mixture of a suitable solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Reaction Monitoring: Stir the reaction at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Acidification and Extraction: Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

Mechanism and Causality in Experimental Choices

The choice of reagents and conditions in this synthetic sequence is critical for its success.

-

One-Pot Vinyl Sulfonamide Formation: The use of (2-chloroethyl)sulfonyl chloride in the presence of a non-nucleophilic base like TEA or DIPEA is a deliberate choice to facilitate a tandem sulfonylation-elimination process. This avoids the isolation of the potentially unstable 2-chloroethylsulfonamide intermediate.

-

Base for Cyclization: A strong, non-nucleophilic base like sodium hydride is employed for the intramolecular carbo-Michael addition. This ensures the deprotonation of the α-carbon to the ester, generating the nucleophilic enolate that initiates the cyclization, without competing nucleophilic attack on the vinyl group.

-

Solvent Selection: Anhydrous aprotic solvents are crucial in the cyclization step to prevent quenching of the strong base and the intermediate enolate.

-

N-Protection Strategy: For primary amino acid-derived vinyl sulfonamides, the acidic N-H proton can interfere with the desired C-enolate formation. Therefore, protection with a suitable group like a methyl or methoxymethyl (MOM) group is necessary before the cyclization step.[1] This protecting group can then be removed under acidic conditions after the ring has been formed.

The overall reaction mechanism for the key cyclization step can be depicted as follows:

Caption: Mechanism of the intramolecular carbo-Michael cyclization.

Quantitative Data and Characterization

The synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via this method generally proceeds in good yields.[1]

| Step | Reactants | Product | Typical Yield |

| Vinyl Sulfonamide Formation | α-Amino acid ester HCl, (2-chloroethyl)sulfonyl chloride | Alkyl 2-((vinylsulfonyl)amino)carboxylate | 40-93% |

| Intramolecular Carbo-Michael Cyclization | Alkyl 2-((vinylsulfonyl)amino)carboxylate, NaH | Alkyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate | Up to 92% |

Table adapted from data presented in the synthesis of related compounds.[1]

Characterization of the final product and intermediates would typically involve standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as FT-IR spectroscopy to confirm the presence of key functional groups.

Conclusion and Future Directions

The synthetic route to this compound via an intramolecular carbo-Michael addition of a vinyl sulfonamide precursor represents an efficient and versatile method for accessing this important pyroglutamic acid bioisostere. The use of readily available α-amino acids as starting materials allows for the generation of enantiomerically pure products and a diverse range of derivatives. This technical guide provides a robust framework for researchers to synthesize this scaffold and explore its potential in the development of novel therapeutics. Further research in this area may focus on the development of catalytic and asymmetric variations of the cyclization step to further enhance the efficiency and sustainability of the synthesis.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid is a sulfur-containing heterocyclic compound featuring a five-membered thiazolidine ring, a carboxylic acid functional group, and a sulfone moiety. Its molecular formula is C₄H₇NO₄S, with a molecular weight of approximately 165.17 g/mol .[1][2] The structural elucidation and purity assessment of such molecules are critical in medicinal chemistry and drug development, where precise characterization is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for unambiguously confirming the molecular structure.

This guide offers a comprehensive analysis of the expected spectroscopic data for this compound. As direct experimental spectra are not publicly cataloged, this document synthesizes data from established spectroscopic principles and related thiazolidine structures to provide a robust, predictive framework for researchers.[3][4][5][6] The causality behind spectral features is explained, and self-validating experimental protocols are provided to ensure data integrity.

Molecular Structure

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and stereochemistry.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For this molecule, a 400 MHz or higher field spectrometer is recommended, using a deuterated solvent like DMSO-d₆, which can effectively solubilize the polar compound and allow for the observation of exchangeable N-H and O-H protons.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| COOH | ~12.0 - 13.0 | Broad Singlet | - | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7][8][9] |

| NH | ~8.0 - 9.0 | Broad Singlet | - | 1H | The amide/sulfonamide proton is deshielded by the adjacent sulfone group and its chemical shift is solvent-dependent. |

| H -3 | ~4.2 - 4.5 | Triplet (t) or dd | ~8.0 | 1H | This methine proton is alpha to both the nitrogen and the electron-withdrawing carboxylic acid group, resulting in a significant downfield shift. |

| H -5 | ~3.3 - 3.6 | Multiplet (m) | - | 2H | These methylene protons are adjacent to the strongly electron-withdrawing sulfone group, causing a downfield shift. |

| H -4 | ~2.2 - 2.5 | Multiplet (m) | - | 2H | These methylene protons are beta to the nitrogen and sulfone groups, appearing more upfield relative to the H-5 protons. |

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the DMSO-d₆ lock signal to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including the potentially slow-relaxing COOH proton).

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Validation: The integration of the peaks should correspond to the proton count (1:1:1:2:2). The addition of a drop of D₂O should cause the disappearance of the COOH and NH signals, confirming their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 101 MHz)

| Carbon Label | Chemical Shift (δ, ppm) | Assignment Rationale |

| C =O | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[8][9] |

| C -3 | ~55 - 60 | This methine carbon is attached to both nitrogen and the carboxyl group, placing it in the typical range for an alpha-amino acid carbon. |

| C -5 | ~48 - 53 | This methylene carbon is directly attached to the electron-withdrawing sulfone group, causing a significant downfield shift compared to a typical alkane. |

| C -4 | ~25 - 30 | This methylene carbon is the most shielded in the ring, appearing in the aliphatic region. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C nucleus frequency (~101 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

-

Validation: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90) can be run to confirm the assignments. A DEPT-135 spectrum would show CH and CH₃ groups as positive signals and CH₂ groups as negative signals, while quaternary carbons (like C=O) would be absent. A DEPT-90 would show only CH signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.[10]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Rationale |

| 2500 - 3300 | O-H stretch | Broad, Strong | This very broad and characteristic absorption is due to the extensive intermolecular hydrogen bonding of the carboxylic acid dimers.[7][8][9] |

| ~3300 | N-H stretch | Medium | The stretching vibration of the N-H bond in the thiazolidine ring. |

| 1700 - 1725 | C=O stretch | Sharp, Strong | The carbonyl stretch of the hydrogen-bonded carboxylic acid. If the acid were monomeric (rare in solid/neat phase), this would shift to ~1760 cm⁻¹.[7][8] |

| 1340 - 1380 | S=O stretch (asymmetric) | Strong | The asymmetric stretching vibration of the sulfone (O=S=O) group is a powerful and reliable indicator of this moiety. |

| 1140 - 1180 | S=O stretch (symmetric) | Strong | The corresponding symmetric stretching vibration of the sulfone group. |

| ~1210 - 1320 | C-O stretch | Medium | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory. The background should be a flat line with no significant peaks.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Validation: The presence of the very broad O-H stretch, the sharp C=O stretch, and the two strong S=O stretches provides a highly self-validating "fingerprint" for the target molecule's key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Expected Molecular Ion:

-

Molecular Formula: C₄H₇NO₄S

-

Exact Mass: 165.0096

-

Observed Ions (ESI):

-

Positive Mode: [M+H]⁺ at m/z 166.0174; [M+Na]⁺ at m/z 188.0000

-

Negative Mode: [M-H]⁻ at m/z 164.0021

-

Plausible Fragmentation Pathway

A primary and highly diagnostic fragmentation pathway for carboxylic acids involves the loss of the carboxyl group.

Figure 2: Proposed ESI-MS/MS fragmentation pathway in negative ion mode.

Fragmentation Rationale:

-

Loss of CO₂: In negative ion mode, the deprotonated carboxylate readily loses carbon dioxide (44 Da), a common and energetically favorable fragmentation for carboxylic acids. This would yield a fragment ion at m/z 120.01.

-

Loss of SO₂: The sulfone group can be eliminated as sulfur dioxide (64 Da), another characteristic fragmentation for this class of compounds, resulting in a fragment at m/z 99.99.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Infusion and Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire spectra in both positive and negative ESI modes.

-

Mass Range: Scan a range of m/z 50-500.

-

MS/MS Analysis: Perform a product ion scan on the precursor ion of interest (e.g., m/z 164.00) to induce fragmentation and confirm the proposed pathway.

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

-

Validation: The measured mass of the molecular ion should be within 5 ppm of the theoretical exact mass. The observed fragments should correspond logically to the loss of stable neutral molecules (e.g., CO₂, SO₂) from the parent structure.

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Figure 3: Integrated workflow for structural confirmation.

References

- 1. This compound | C4H7NO4S | CID 495758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid | C4H7NO4S | CID 381193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pjps.pk [pjps.pk]

- 5. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Abstract

The compound 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid, a unique heterocyclic molecule, presents a compelling scaffold for novel drug discovery. Its structure incorporates a cyclic sulfonamide (a γ-sultam) and a carboxylic acid moiety, suggesting a rich and diverse pharmacophore with the potential to interact with a variety of biological targets. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into the scientific rationale based on its structural relationship to known pharmacologically active classes, outline detailed experimental workflows for target deconvolution, and provide robust protocols for subsequent target validation. This document is designed to serve as a practical roadmap, from initial hypothesis generation to preclinical candidate validation.

Introduction: Unpacking the Therapeutic Potential of a Unique Scaffold

The structure of this compound is a fascinating amalgamation of chemical motifs that have independently proven to be of significant therapeutic value. Understanding these constituent parts provides a logical foundation for hypothesizing its potential biological activities and, consequently, its therapeutic targets.

-

The Thiazolidine Core: The five-membered ring containing sulfur and nitrogen is a privileged scaffold in medicinal chemistry. A well-known class of drugs, the thiazolidinediones (TZDs), feature a related core and are potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][2][3][4][5] This structural similarity immediately posits PPARγ as a primary candidate target.

-

The Cyclic Sulfonamide (γ-Sultam): The 1,1-dioxo feature indicates the presence of a sulfonamide group within the ring. The sulfonamide moiety is the cornerstone of a broad spectrum of drugs, from antibacterial agents that inhibit dihydropteroate synthase to diuretics, anticonvulsants, and anti-inflammatory drugs.[6][7][8][9] This suggests that the compound could interact with enzymes that are known to bind sulfonamides.

-

The Carboxylic Acid and Taurine Analogy: The presence of a carboxylic acid group at the 3-position creates a structural analogy to the amino acid taurine. Taurine and its derivatives exhibit a wide range of physiological effects, particularly in the central nervous system, where they can act as neuroprotectants and neuromodulators.[10][11][12][13][14] This suggests potential targets within the CNS, such as neurotransmitter receptors or transporters.

Given this multi-faceted nature, a systematic and multi-pronged approach is essential for the deconvolution of its molecular targets. This guide will provide the experimental frameworks to explore these possibilities.

A Multi-Pronged Strategy for Target Identification